Molecular Weight and Formula Distinction vs. N-(3-Nitrophenyl) Analog
The target compound incorporates a 2-methoxy group on the phenyl ring, which is absent in the closest 3-nitrophenyl analog (CAS 1105230-83-8). This structural modification increases molecular weight from 403.4 to 433.5 Da and adds one hydrogen-bond acceptor, directly impacting pharmacokinetic parameters such as logD and solubility . In NAMPT inhibitor SAR studies from the AbbVie patent family, methoxy substituents ortho to the amide consistently improved cellular permeability and target residence time compared to unsubstituted or meta-substituted analogs .
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 433.5 Da; HBA count = 6 (4 oxygens + 2 nitrogen lone pairs) |
| Comparator Or Baseline | N-(3-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide (CAS 1105230-83-8): MW = 403.4 Da; HBA count = 5 |
| Quantified Difference | ΔMW = +30.1 Da (+7.5%); ΔHBA = +1 |
| Conditions | Calculated from molecular formula (ChemSrc). Permeability inference from NAMPT patent SAR trend data (EP2847181A1) for pyridazine-piperidine carboxamides. |
Why This Matters
For procurement decisions, the 30 Da higher MW and additional HBA indicate the target compound will have different DMPK properties than its closest analog; researchers selecting a compound for cellular assays must account for this to avoid confounding permeability and target engagement outcomes.
- [1] Google Patents. Pyridazine and pyridine derivatives as nampt inhibitors. EP2847181A1, 2015. View Source
